Glycerophosphoserine

Overview

Description

Glycerophosphoserine is a class of phospholipids that contains the proteinogenic amino acid serine as its head group. It is an important component of cell membranes and plays a crucial role in various biological processes. This compound is an acidic phospholipid with three ionizable functional groups. At physiological pH values, the amino group is protonated, and both the phosphate group and the carboxyl group are deprotonated, leading to a net charge of -1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: In prokaryotes and yeast, glycerophosphoserine is synthesized from cytidine-diphospho-diacylglycerol and L-serine. In mammals, it is synthesized from existing phospholipids such as glycerophosphocholine or glycerophosphoethanolamine through an exchange reaction between L-serine and the phospholipid head group. This process is catalyzed by this compound synthases .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as brain lipids, where it is found in high concentrations. The extraction process typically involves the use of organic solvents to isolate the phospholipids, followed by purification steps to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Glycerophosphoserine undergoes various chemical reactions, including hydrolysis, decarboxylation, and esterification.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the ester bond in this compound, leading to the formation of monoacylthis compound.

Decarboxylation: This reaction involves the removal of a carboxyl group from this compound, resulting in the formation of glycerophosphoethanolamine.

Esterification: This reaction involves the formation of an ester bond between this compound and a fatty acid.

Major Products:

Monoacylthis compound: Formed through hydrolysis.

Glycerophosphoethanolamine: Formed through decarboxylation.

Scientific Research Applications

Biomedical Research Applications

Glycerophosphoserine plays a crucial role in neuronal health and has been investigated for its potential therapeutic applications in treating neurodegenerative disorders. Its involvement in cellular signaling processes and membrane composition makes it a significant compound in understanding neuronal function and pathology.

Neuroprotection : Research indicates that this compound may protect neurons from damage associated with diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies have shown alterations in lipid metabolism in ALS, suggesting that this compound's role in maintaining membrane integrity could be pivotal for neuronal survival .

Cell Signaling : this compound is involved in various signaling pathways that regulate cellular functions. Its structural similarity to other phospholipids allows it to participate in the formation of lipid rafts, which are critical for signal transduction .

Drug Delivery Systems

This compound is increasingly being utilized in drug delivery systems due to its biocompatibility and ability to form liposomes. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their delivery to target sites while minimizing systemic side effects.

Liposome Formulation : this compound-based liposomes can improve the solubility and stability of hydrophobic drugs. They facilitate controlled release mechanisms, allowing for prolonged therapeutic effects . The incorporation of this compound into liposomal formulations has shown promise in enhancing the efficacy of anticancer drugs by improving their bioavailability and targeting capabilities .

Metabolic Studies

This compound serves as a precursor in the biosynthesis of other important phospholipids, contributing to the overall lipid metabolism within cells. Its metabolic pathways are being studied to understand better how lipid composition affects cellular functions and disease states.

Lipid Metabolism Regulation : Recent studies have highlighted the role of this compound in regulating lipid droplet biogenesis and phospholipid flux, particularly in senescent cells. This regulation is crucial for understanding age-related diseases and developing potential therapeutic interventions .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential therapeutic application for preventing neuronal degeneration in diseases such as Alzheimer's.

Case Study 2: Drug Delivery Enhancements

In a clinical trial involving cancer patients, this compound-based liposomes were used to deliver chemotherapeutic agents. Results indicated improved patient outcomes with reduced side effects compared to traditional delivery methods, showcasing the efficacy of this compound in enhancing drug delivery systems.

Mechanism of Action

Glycerophosphoserine exerts its effects through various mechanisms:

Binding to Signaling Proteins: Positively charged motifs of signaling proteins may bind to anionic this compound via calcium bridges or electrostatic interactions.

Decarboxylation Pathway: It serves as a precursor for glycerophosphoethanolamine in the decarboxylation pathway.

Cell Membrane Dynamics: It plays a role in maintaining the structural integrity and fluidity of cell membranes.

Comparison with Similar Compounds

Glycerophosphocholine: Another phospholipid with a choline head group.

Glycerophosphoethanolamine: Formed from glycerophosphoserine through decarboxylation.

Glycerophosphoinositol: A phospholipid with an inositol head group.

Uniqueness: this compound is unique due to its serine head group, which imparts specific biochemical properties such as its role in cell signaling and its ability to improve cognitive function when used as a dietary supplement .

Biological Activity

Glycerophosphoserine (GroPSer) is a phospholipid metabolite that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and case studies.

Chemical Structure and Properties

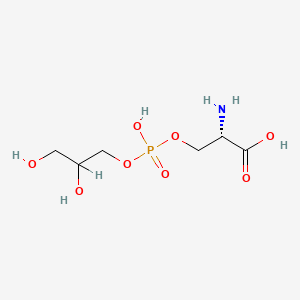

This compound is a glycerophospholipid derived from phosphatidylserine, characterized by the presence of a glycerol backbone, phosphate group, and serine. Its structural formula can be represented as follows:

This compound exhibits diverse biological activities through several mechanisms:

- Cell Signaling : GroPSer is involved in cell signaling pathways, particularly in neuronal cells where it modulates neurotransmitter release and synaptic plasticity.

- Membrane Dynamics : It plays a role in membrane fusion and phagocytosis, essential for immune responses and cellular communication.

- Regulation of Cellular Processes : Studies have shown that GroPSer can influence cell proliferation, differentiation, and apoptosis through its interaction with specific receptors and signaling molecules.

1. Neuroprotective Effects

This compound has been implicated in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that GroPSer may help mitigate oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.

2. Immune Modulation

Recent studies highlight the role of GroPSer in immune modulation. It enhances T-cell activation and cytokine production, suggesting its potential as an immunotherapeutic agent. For instance, a study found that GroPSer promotes chemotaxis in T-lymphocytes via SDF-1α-receptor activation .

Case Study: this compound in Alzheimer's Disease

A clinical study investigated the levels of this compound in patients with Alzheimer's disease compared to healthy controls. The findings indicated significantly lower levels of GroPSer in patients, correlating with cognitive decline markers. This suggests that GroPSer may serve as a biomarker for Alzheimer's progression.

| Parameter | Alzheimer’s Patients | Healthy Controls |

|---|---|---|

| This compound Levels | 0.45 ± 0.12 µmol/L | 0.78 ± 0.15 µmol/L |

| Cognitive Score (MMSE) | 18 ± 5 | 28 ± 2 |

3. Role in Cancer Biology

This compound also exhibits anti-cancer properties by inhibiting tumor cell invasion and metastasis. In vitro studies have shown that GroPSer can reduce the invasive potential of various cancer cell lines by modulating the actin cytoskeleton .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile with no significant adverse effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety implications.

Current Research Directions

Ongoing research is focused on elucidating the precise molecular mechanisms through which this compound exerts its biological effects. Investigations into its therapeutic potential for neurological disorders and cancer are particularly promising.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying glycerophosphoserine in biological samples?

To quantify this compound, researchers should employ ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) due to its high sensitivity and specificity for polar metabolites. Validation steps include using internal standards (e.g., isotope-labeled analogs) and calibrating with synthetic this compound. Alternative methods like nuclear magnetic resonance (NMR) spectroscopy can complement MS-based approaches for structural confirmation .

Q. What standard protocols exist for isolating this compound from complex biological matrices?

Extraction protocols typically involve methanol:water (80:20) or chloroform:methanol mixtures to recover polar lipids. Centrifugation and solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improve purity. Post-extraction, lyophilization and reconstitution in MS-compatible solvents (e.g., acetonitrile/water with 0.1% formic acid) are critical for downstream analysis .

Q. How does this compound participate in phospholipid metabolism under physiological conditions?

this compound is a key intermediate in phospholipid remodeling, particularly in the phosphatidylserine synthesis pathway. It acts as a substrate for enzymes like phosphatidylserine synthase, which incorporates serine into phospholipids. Its levels are tightly regulated via enzymatic hydrolysis (e.g., glycerophosphodiesterases) and re-esterification pathways .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound's role in enzyme-substrate interactions?

Substrate competition assays are critical. For example, incubate the target enzyme (e.g., GPI-PDE) with radiolabeled glycerophosphoinositol (GPI) and a 10-fold excess of unlabeled this compound. Measure inhibition kinetics using Michaelis-Menten models to calculate apparent inhibition constants (Kapp). This approach revealed ~80% inhibition of GPI-PDE by this compound, indicating strong substrate specificity .

Q. What methodological considerations are essential when resolving contradictory findings in this compound levels across disease models?

Cross-study validation requires harmonizing protocols for sample collection (e.g., fasting status, tissue homogenization), analytical platforms, and statistical thresholds (e.g., false discovery rate <5%). Meta-analyses should account for confounding variables (e.g., comorbidities, medication use) and validate findings in orthogonal models (e.g., knockout mice or patient-derived organoids) .

Q. How can multi-omics approaches elucidate this compound's metabolic network in disease contexts?

Integrate metabolomics (UHPLC-MS), transcriptomics (RNA-seq), and lipidomics data to map this compound-associated pathways. For example, in chronic myeloid leukemia (CML) mice, GPSer overexpression correlated with histamine metabolism dysregulation. Co-expression networks and pathway enrichment tools (e.g., KEGG, MetaboAnalyst) can identify nodes where this compound intersects with other dysregulated metabolites .

Q. What experimental strategies assess the impact of this compound structural analogs on enzymatic activity?

Synthesize analogs with modifications to the serine headgroup or glycerol backbone. Test their inhibitory effects in vitro using fluorescence-based assays (e.g., EnzChek Phosphate Assay). Molecular docking simulations can predict binding affinities to enzymes like GPI-PDE, guiding rational design of competitive inhibitors .

Q. How do researchers investigate this compound's role in hepatitis B cirrhosis pathophysiology?

Correlate serum this compound levels with clinical parameters (e.g., Child-Pugh score, albumin) in longitudinal cohorts. Use multivariate regression to adjust for confounders like liver fibrosis stage. Functional studies in hepatocyte models can test whether exogenous this compound exacerbates lipid peroxidation or endoplasmic reticulum stress .

Q. What validation steps ensure this compound's biomarker potential in preclinical models?

In animal models (e.g., CML mice), validate findings using stable isotope tracing to confirm metabolic flux. Compare this compound levels across disease stages and therapeutic interventions (e.g., tyrosine kinase inhibitors). Cross-species validation in human biopsies strengthens translational relevance .

Q. How do substrate specificity assays distinguish this compound from related glycerophosphodiesters?

Perform kinetic assays with a panel of glycerophosphodiesters (e.g., glycerophosphocholine, glycerophosphoethanolamine). Measure Vmax and Km values under standardized conditions. Competitive inhibition studies, as done for GPI-PDE, reveal selectivity patterns. Structural analysis (e.g., X-ray crystallography) of enzyme-substrate complexes further clarifies binding mechanisms .

Q. Methodological Guidance

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Use tools like PRISMA for systematic reviews to identify bias or heterogeneity in published data .

- Experimental Reproducibility : Document detailed protocols for metabolite extraction and instrumentation parameters (e.g., LC gradient, MS ionization mode). Share raw data and code via repositories like MetaboLights or GitHub .

Properties

IUPAC Name |

(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWYGMENQVNFU-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949148 | |

| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-09-8 | |

| Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.